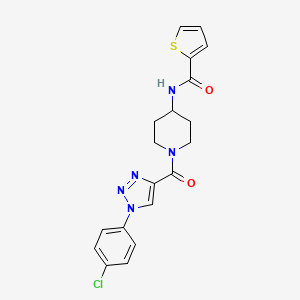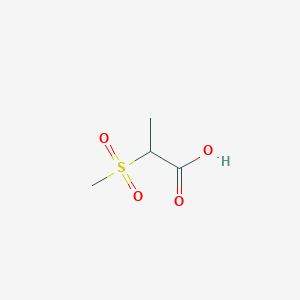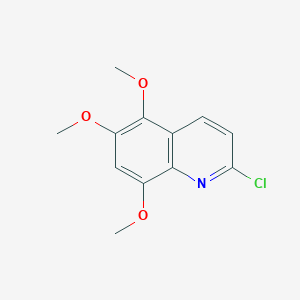
2-Chloro-5,6,8-trimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,8-trimethoxyquinoline is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .
Synthesis Analysis
The synthesis of 2-Chloro-5,6,8-trimethoxyquinoline has been discussed in several studies . For instance, Kametani et al. have reported the synthesis of this compound in their study . Another study discussed the synthesis of 5,6,7-trimethoxyquinolines, which could provide insights into the synthesis of 2-Chloro-5,6,8-trimethoxyquinoline .Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6,8-trimethoxyquinoline consists of a quinoline core with three methoxy groups at positions 5, 6, and 8, and a chlorine atom at position 2 .Aplicaciones Científicas De Investigación
Chemosensor for Metal Ions
2-Chloro-5,6,8-trimethoxyquinoline has potential applications as a chemosensor. A study by Prodi et al. (2001) discussed the use of a related compound, 5-Chloro-8-methoxyquinoline, appended to diaza-18-crown-6. This compound selectively responds to Cd2+ ions over other metal ions, indicating its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Structural Characterization
Ökten et al. (2021) describe the synthesis and structural characterization of a novel 3,6,8-trimethoxyquinoline. The study involved computational investigations to understand the chemical and molecular properties, indicating the relevance of 2-Chloro-5,6,8-trimethoxyquinoline in synthetic chemistry (Ökten et al., 2021).
Synthetic Applications
The chemistry and applications of related compounds like 2-chloroquinoline-3-carbaldehyde have been highlighted by Hamama et al. (2018). This review covers the synthesis of quinoline ring systems and their use in creating fused or binary heterocyclic systems, which may also involve 2-Chloro-5,6,8-trimethoxyquinoline (Hamama et al., 2018).
Anticancer Applications
A study by Liu et al. (2007) on a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives, synthesized from 4-chloro-6,7,8-trimethoxyquinazoline, suggests potential anticancer applications. These compounds, derived in part from trimethoxyquinoline structures, were evaluated for their antiproliferative activities against cancer cells, indicating a potential area of application for 2-Chloro-5,6,8-trimethoxyquinoline (Liu et al., 2007).
Molecular Ion-Selective Ligands
Bordunov et al. (1996) discussed the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers. These compounds showed selective complexation with metal ions, suggesting that derivatives of chloroquinolines, like 2-Chloro-5,6,8-trimethoxyquinoline, could be used to develop molecular ion-selective ligands (Bordunov et al., 1996).
Direcciones Futuras
The future directions for the study of 2-Chloro-5,6,8-trimethoxyquinoline could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in quinoline derivatives for their potential anticancer activity , this compound could be a subject of future research in medicinal chemistry.
Propiedades
IUPAC Name |
2-chloro-5,6,8-trimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-6-9(16-2)12(17-3)7-4-5-10(13)14-11(7)8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDPJKVWVTPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1N=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,8-trimethoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


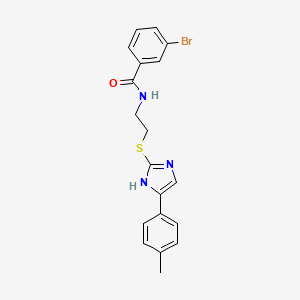
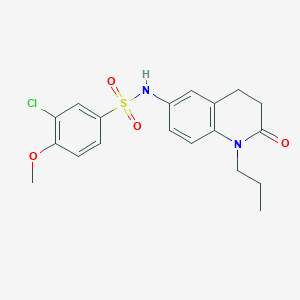
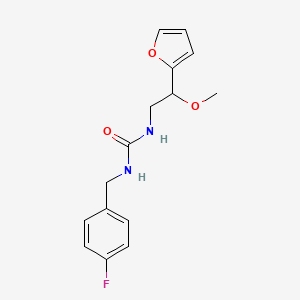
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)
![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)
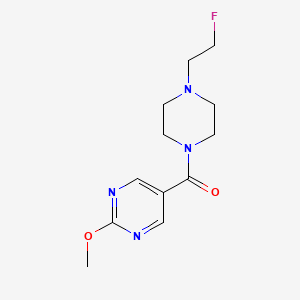

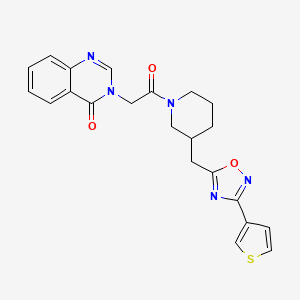
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)
